
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a purine derivative that is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade.
作用机制
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Adenosine A1 receptors are involved in the regulation of various physiological processes, including cardiovascular function, neuronal activity, and inflammation. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione binds to the adenosine A1 receptor and blocks the binding of adenosine, which leads to a decrease in the activity of the receptor.
Biochemical and Physiological Effects
The blockade of adenosine A1 receptors by 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to increase heart rate and blood pressure. In the central nervous system, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has been shown to increase neuronal activity and improve cognitive function. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has also been shown to have anti-inflammatory effects in various animal models of inflammation.
实验室实验的优点和局限性
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a useful tool for studying the physiological and biochemical effects of adenosine A1 receptor blockade. It is highly selective for the adenosine A1 receptor and has minimal off-target effects. However, 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione also has a short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione. One area of research is the development of new analogs of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the role of adenosine A1 receptors in various disease states, such as Alzheimer's disease and cancer. Finally, the study of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione in combination with other drugs may provide new insights into the physiological and biochemical effects of adenosine A1 receptor blockade.
合成方法
The synthesis of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione involves several steps, including the protection of the purine ring, the introduction of the diphenylpropylamino and phenylpropyl groups, and the removal of the protecting groups. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is a complex process that requires expertise in organic chemistry.
科学研究应用
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione is widely used in scientific research to study the physiological and biochemical effects of adenosine A1 receptor blockade. It is used as a tool to investigate the role of adenosine A1 receptors in various biological processes, including cardiovascular function, neuronal activity, and inflammation. 8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione has also been used to study the effects of adenosine A1 receptor blockade in animal models of disease, such as Parkinson's disease and epilepsy.
属性
CAS 编号 |
575462-61-2 |
|---|---|
产品名称 |
8-(3,3-Diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
分子式 |
C30H31N5O2 |
分子量 |
493.611 |
IUPAC 名称 |
8-(3,3-diphenylpropylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
InChI |
InChI=1S/C30H31N5O2/c1-34-27-26(28(36)33-30(34)37)35(21-11-14-22-12-5-2-6-13-22)29(32-27)31-20-19-25(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,12-13,15-18,25H,11,14,19-21H2,1H3,(H,31,32)(H,33,36,37) |
InChI 键 |
ULJXQUQLJUAXDF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC(C3=CC=CC=C3)C4=CC=CC=C4)CCCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



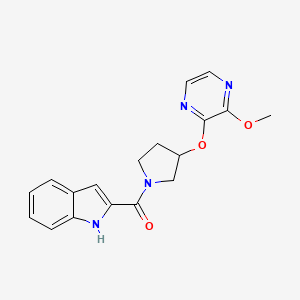

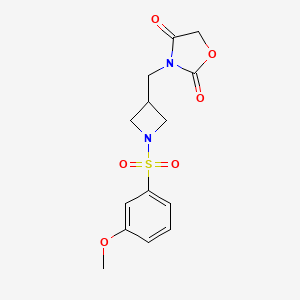
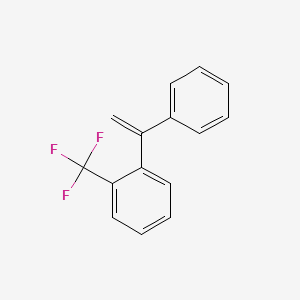
![[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2632756.png)


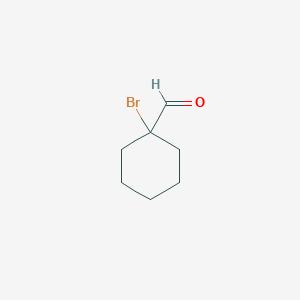
![ethyl 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B2632764.png)
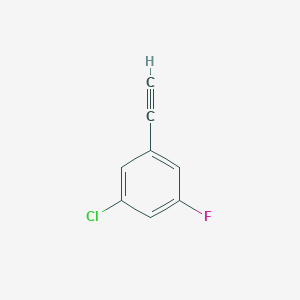

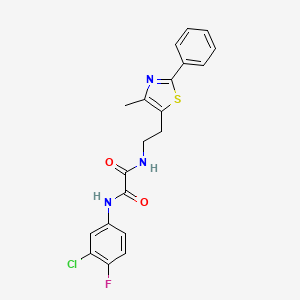
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)